Rupatadine

Descripción

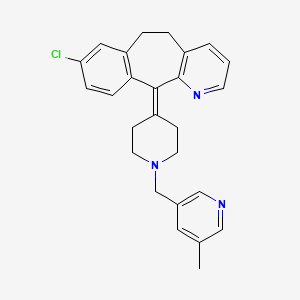

Structure

3D Structure

Propiedades

IUPAC Name |

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZYKBABMWJHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166534 | |

| Record name | Rupatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158876-82-5 | |

| Record name | Rupatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupatadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rupatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rupatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-201 | |

| Record name | Rupatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Rupatadine in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine is a second-generation, non-sedating antihistamine distinguished by a dual mechanism of action: potent selective antagonism of the histamine H1 receptor and antagonism of the platelet-activating factor (PAF) receptor.[1][2][3][4] This unique pharmacological profile confers broad anti-inflammatory and anti-allergic properties, making it an effective therapeutic agent for allergic rhinitis and chronic urticaria.[1] This technical guide provides an in-depth exploration of this compound's mechanism of action in allergic inflammation, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Dual Receptor Antagonism: The Foundation of this compound's Efficacy

This compound's primary mechanism of action lies in its ability to simultaneously block two key receptors involved in the allergic cascade: the histamine H1 receptor and the PAF receptor.

Histamine H1 Receptor Antagonism

Histamine, a primary mediator released from activated mast cells and basophils, is responsible for the characteristic symptoms of an allergic reaction, including itching, vasodilation, and increased vascular permeability, through its interaction with H1 receptors. This compound is a potent and selective antagonist of the H1 receptor. It binds to the receptor without activating it, thereby competitively inhibiting histamine's effects. Notably, this compound exhibits a long residence time at the H1 receptor, which contributes to its prolonged duration of action.

Platelet-Activating Factor (PAF) Receptor Antagonism

Platelet-activating factor is a potent phospholipid mediator involved in various inflammatory processes, including platelet aggregation, increased vascular permeability, and chemotaxis of inflammatory cells like eosinophils. This compound also acts as a competitive antagonist at the PAF receptor, mitigating its pro-inflammatory effects. This anti-PAF activity is a key differentiator from many other antihistamines and contributes significantly to its broad anti-inflammatory profile.

Quantitative Analysis of this compound's Receptor Activity

The potency of this compound's dual antagonism has been quantified in various in vitro and in vivo studies.

| Parameter | Receptor | Value | Experimental Model | Reference |

| Ki (app) | Histamine H1 | 0.10 µM | [3H]-pyrilamine binding to guinea pig cerebellum membranes | |

| Ki (app) | PAF | 0.55 µM | [3H]WEB-2086 binding to rabbit platelet membranes | |

| pKi | Histamine H1 | 8.4 ± 0.1 | Human H1 Receptor | |

| IC50 | Histamine H1 | 3.8 nM | Suppression of 3H-mepyramine from H1 binding site | |

| IC50 | PAF | 0.20 µM | PAF-induced platelet aggregation in washed rabbit platelets | |

| IC50 | PAF | 0.68 µM | PAF-induced platelet aggregation in human platelet-rich plasma |

Table 1: Receptor Binding Affinities and Inhibitory Concentrations of this compound.

Impact on Inflammatory Cells and Mediators

Beyond receptor antagonism, this compound exerts a range of effects on various cells and mediators central to the allergic inflammatory response.

Mast Cell Stabilization

Mast cell degranulation, triggered by allergens binding to IgE on their surface, releases a plethora of pre-formed and newly synthesized inflammatory mediators. This compound has been shown to inhibit mast cell degranulation, thereby reducing the release of histamine, cytokines, and other pro-inflammatory substances.

Inhibition of Eosinophil and Neutrophil Chemotaxis

Eosinophils and neutrophils are key effector cells in the late-phase allergic reaction. This compound has been demonstrated to inhibit the chemotaxis (migration) of these cells to the site of inflammation.

Modulation of Cytokine Release

This compound can inhibit the release of several pro-inflammatory cytokines from various cell types, including mast cells and monocytes. This modulation of the cytokine network further contributes to its anti-inflammatory effects.

| Mediator | Cell Type | Inhibitory Effect | Stimulus | This compound Concentration | Reference |

| Histamine | LAD2 human mast cells | 88% inhibition | Substance P | 10-50 µM | |

| β-hexosaminidase | LAD2 human mast cells | Inhibition | PAF | 5 and 10 µM | |

| IL-6 | HMC-1 human mast cells | 80% inhibition | IL-1 | 50 µM | |

| IL-8 | LAD2 human mast cells | 80% inhibition | Substance P | 10-50 µM | |

| TNF-α | Human mast cell lines | Inhibition | - | - | |

| VEGF | LAD2 human mast cells | 73% inhibition | Substance P | 10-50 µM |

Table 2: Effects of this compound on Inflammatory Mediator Release.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound are rooted in its modulation of specific intracellular signaling pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses characteristic of an allergic reaction. This compound, as a competitive antagonist, prevents histamine from initiating this cascade.

Caption: this compound's antagonism of the H1 receptor signaling pathway.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Similar to the H1 receptor, the PAF receptor is a GPCR that, upon activation, can signal through multiple G-protein pathways, including Gq, leading to PLC activation and subsequent downstream effects like inflammation, platelet aggregation, and bronchoconstriction. This compound's antagonism of the PAF receptor blocks these signaling events.

Caption: this compound's antagonism of the PAF receptor signaling pathway.

Modulation of NF-κB Signaling

Some studies suggest that the anti-inflammatory effects of certain antihistamines, potentially including this compound, may involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By potentially inhibiting NF-κB activation, this compound could further suppress the inflammatory cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound (this compound) for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive H1 receptor binding assay.

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared.

-

Assay Components:

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used at a concentration near its Kd.

-

Test Compound: this compound is prepared in a range of concentrations.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

-

-

Incubation: The receptor preparation, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay

This assay measures the ability of this compound to inhibit the release of mediators (e.g., β-hexosaminidase, histamine) from activated mast cells.

Methodology:

-

Cell Culture: A human mast cell line, such as LAD2 or HMC-1, is cultured under appropriate conditions.

-

Pre-incubation: The mast cells are pre-incubated with various concentrations of this compound for a specified time.

-

Stimulation: The cells are then stimulated with an appropriate agent to induce degranulation, such as PAF, substance P, or IgE/anti-IgE.

-

Mediator Measurement: The cell supernatant is collected, and the amount of released mediator (e.g., β-hexosaminidase via a colorimetric assay or histamine via ELISA) is quantified.

-

Data Analysis: The percentage of inhibition of mediator release by this compound is calculated relative to the stimulated control.

Conclusion

This compound's mechanism of action in allergic inflammation is multifaceted, extending beyond simple histamine H1 receptor antagonism. Its dual blockade of both H1 and PAF receptors, coupled with its ability to stabilize mast cells and inhibit the release of pro-inflammatory cytokines, provides a comprehensive approach to managing allergic conditions. This broad spectrum of activity, supported by robust quantitative data, underscores its clinical efficacy and positions it as a valuable therapeutic option for allergic rhinitis and chronic urticaria. Further research into its modulation of intracellular signaling pathways, such as NF-κB, may reveal additional layers to its anti-inflammatory prowess.

References

An In-depth Technical Guide to the Chemical Synthesis of Rupatadine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine fumarate is a second-generation, non-sedating antagonist of both histamine H1 receptors and platelet-activating factor (PAF) receptors. This dual activity makes it an effective therapeutic agent for the management of allergic rhinitis and chronic urticaria. The synthesis of this compound and its subsequent conversion to the pharmaceutically acceptable fumarate salt can be achieved through several distinct chemical pathways. This technical guide provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols, comparative data, and visual representations of the reaction schemes to aid researchers and drug development professionals in their understanding and potential application of these methodologies.

Core Synthetic Pathways

The synthesis of this compound primarily revolves around the N-alkylation of desloratadine, a key intermediate, with a substituted pyridine moiety. The main approaches to achieve this transformation, along with an alternative amide reduction pathway, are detailed below.

Pathway 1: N-Alkylation of Desloratadine

This is a widely employed and direct method for the synthesis of this compound. It involves the reaction of desloratadine with a reactive derivative of 5-methyl-3-pyridinemethanol, such as a chloromethyl or bromomethyl analog.

A prominent example of this pathway involves the phase-transfer catalyzed N-alkylation of desloratadine with 3-bromomethyl-5-methyl pyridine.[1][2] This method offers the advantage of proceeding under relatively mild conditions with good yields.

Alternatively, 5-methyl-3-(chloromethyl)pyridine hydrochloride can be used as the alkylating agent in the presence of a base.[3]

Pathway 2: Reductive Amination of an Amide Intermediate

This synthetic route involves the initial formation of an amide bond between desloratadine and 5-methylnicotinic acid, followed by the reduction of the resulting amide to furnish this compound.[4][5] This pathway offers an alternative to direct N-alkylation and can be advantageous in certain manufacturing setups.

The amide formation is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT). The subsequent reduction of the amide can be achieved using various reducing agents, with borane reagents being a common choice.

Pathway 3: Multi-step Synthesis from 5-Methylnicotinic Acid

A more convergent approach begins with 5-methylnicotinic acid and proceeds through several transformations to generate the key alkylating agent, which is then reacted with desloratadine. This pathway allows for greater control over the synthesis of the pyridine fragment.

The typical sequence involves:

-

Esterification of 5-methylnicotinic acid.

-

Reduction of the ester to 5-methyl-3-pyridinemethanol.

-

Conversion of the alcohol to a more reactive species, such as 5-methyl-3-(chloromethyl)pyridine.

-

Condensation with desloratadine to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthetic procedures, allowing for a comparative analysis of the different pathways.

| Pathway Step | Starting Materials | Reagents | Solvent(s) | Yield (%) | Reference |

| Pathway 1: N-Alkylation | |||||

| This compound Synthesis | Desloratadine, 3-bromomethyl-5-methyl pyridine | NaOH, Tetrabutyl ammonium bromide | Biphasic (water/organic) | High | |

| This compound Fumarate Formation | This compound, Fumaric Acid | - | Acetone, Methanol | High | |

| Pathway 2: Amide Reduction | |||||

| Amide Formation | Desloratadine, 5-methylnicotinic acid | DCC, HOBT | Not specified | - | |

| Amide Reduction | Amide Intermediate | Borane reagent | Tetrahydrofuran | - | |

| Pathway 3: Multi-step Synthesis | |||||

| Esterification | 5-Methylnicotinic acid | Methanol, Thionyl chloride | Methanol | ~95% | |

| Ester Reduction | Methyl 5-methylnicotinate | Sodium borohydride | Methanol | ~92% | |

| Chlorination | 5-Methyl-3-pyridinemethanol | Thionyl chloride | Toluene | Good | |

| Condensation | Desloratadine, 5-methyl-3-(chloromethyl)pyridine HCl | K2CO3 | DMF | ~85% (overall) |

Experimental Protocols

Pathway 1: N-Alkylation of Desloratadine and Fumarate Salt Formation

Step 1: Synthesis of this compound

-

A solution of 3-bromomethyl-5-methyl pyridine is prepared and used in situ.

-

To a stirred solution of the 3-bromomethyl-5-methyl pyridine, add 60 g of desloratadine and 7.6 g of tetrabutyl ammonium bromide.

-

Add an aqueous solution of sodium hydroxide (18.66 g in 100 ml of water) at room temperature.

-

Stir the reaction mixture for 6-8 hours at room temperature.

-

After the reaction is complete, stop stirring and allow the layers to separate.

-

Separate the organic layer, and distill under reduced pressure to yield this compound.

-

The crude this compound can be further purified by dissolving in acetone and treating with silica gel.

Step 2: Preparation of this compound Fumarate

-

Dissolve 60.0 g of this compound in 300 ml of acetone in a round-bottom flask under a nitrogen atmosphere at room temperature (20-30 °C).

-

Prepare a solution of fumaric acid (17.0 g) in methanol (255 ml).

-

Add the fumaric acid solution to the this compound solution with stirring.

-

Stir the reaction mixture at room temperature for 8-10 hours, during which the this compound fumarate salt will precipitate.

-

Filter the solid product and wash with acetone (2 x 60 ml).

-

Dry the product in a vacuum oven at 50-55 °C for 8-10 hours.

Pathway 3: Multi-step Synthesis from 5-Methylnicotinic Acid

Step 1: Esterification of 5-Methylnicotinic Acid

-

To a suspension of 20 g of 5-methylnicotinic acid in 100 mL of methanol, slowly add 22 mL of thionyl chloride at 20-30 °C.

-

After the addition is complete, heat the mixture to reflux and stir for 2-3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in 50 mL of water and adjust the pH to 8-9 with ammonia water.

-

Extract the product with ethyl acetate (2 x 250 mL).

-

Combine the organic layers, wash with saturated brine, dry over a suitable drying agent, and concentrate to yield methyl 5-methylnicotinate.

Step 2: Reduction of Methyl 5-Methylnicotinate

-

Dissolve 10 g of methyl 5-methylnicotinate in 100 mL of methanol.

-

Add 8.8 g of sodium borohydride to the solution.

-

Heat the mixture to 55 °C for 1 hour.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add 10 mL of water and stir for 30 minutes.

-

Filter the mixture and extract the filtrate with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry, and concentrate to obtain 5-methyl-3-pyridinemethanol.

Step 3: Synthesis of 5-Methyl-3-(chloromethyl)pyridine Hydrochloride

-

React 5-methyl-3-pyridinemethanol with thionyl chloride in a suitable solvent such as 1,4-dioxane at 65-70 °C to furnish 5-methyl-3-(chloromethyl)pyridine as its hydrochloride salt.

Step 4: Synthesis of this compound

-

Condense the 5-methyl-3-(chloromethyl)pyridine hydrochloride with desloratadine in dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield this compound.

Step 5: Formation of this compound Fumarate

-

React the this compound base with fumaric acid in a mixture of methanol and ethyl acetate to precipitate this compound fumarate.

Impurity Profiling

The synthesis of this compound fumarate can lead to the formation of several process-related impurities. Common impurities may include unreacted starting materials such as desloratadine, and byproducts from side reactions. For instance, in the N-alkylation pathway, impurities related to the synthesis of the alkylating agent can be carried over. In the amide reduction pathway, incomplete reduction can lead to residual amide intermediate in the final product. The identification and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the detection and quantification of these impurities.

Conclusion

The synthesis of this compound fumarate can be accomplished through several viable pathways, each with its own set of advantages and considerations. The N-alkylation of desloratadine represents a direct and efficient approach, while the amide reduction pathway offers a valid alternative. The multi-step synthesis from 5-methylnicotinic acid provides greater control over the synthesis of the key pyridine intermediate. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of raw materials, and the specific capabilities of the manufacturing facility. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the development and synthesis of this important anti-allergic agent.

References

- 1. CN105130956A - Preparation method of this compound fumarate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 4. EP2824103A1 - An improved process for the preparation of this compound Fumarate - Google Patents [patents.google.com]

- 5. WO2006114676A2 - A process for the preparation of this compound - Google Patents [patents.google.com]

Preclinical Pharmacological and Toxicological Profile of Rupatadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action, functioning as both a potent and selective histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2][3] This unique pharmacological profile confers both antihistaminic and anti-inflammatory properties, making it an effective treatment for allergic rhinitis and chronic urticaria. This technical guide provides a comprehensive overview of the preclinical pharmacological and toxicological data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows.

Pharmacological Profile

This compound's efficacy stems from its dual antagonism of two key mediators in the allergic cascade: histamine and PAF.[1][2] Preclinical studies have extensively characterized its activity in a variety of in vitro and in vivo models.

Receptor Binding Affinity and Antagonist Potency

This compound demonstrates high affinity for the histamine H1 receptor and competitive antagonism at the PAF receptor. The following table summarizes key quantitative data from preclinical receptor binding and functional assays.

| Parameter | Assay | Species/Tissue | Value | Reference |

| H1 Receptor Binding | ||||

| Ki (dissociation constant) | [³H]-pyrilamine binding | Guinea pig cerebellum membranes | 0.10 µM | |

| Histamine H1 Antagonism | ||||

| pA2 | Histamine-induced guinea pig ileum contraction | Guinea pig ileum | 9.29 ± 0.06 | |

| IC50 | Histamine-induced guinea pig ileum contraction | Guinea pig ileum | 3.8 nM | |

| PAF Receptor Binding | ||||

| Ki (apparent) | [³H]-WEB-2086 binding | Rabbit platelet membranes | 0.55 µM | |

| PAF Antagonism | ||||

| pA2 | PAF-induced platelet aggregation | Washed rabbit platelets | 6.68 ± 0.08 | |

| IC50 | PAF-induced platelet aggregation | Washed rabbit platelets | 0.2 µM | |

| IC50 | PAF-induced platelet aggregation | Human platelet-rich plasma | 0.68 µM |

Anti-inflammatory and Anti-allergic Effects

Beyond its receptor antagonist activity, this compound exhibits a broad range of anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from mast cells and affecting the chemotaxis of inflammatory cells.

This compound has been shown to inhibit the release of histamine and other pro-inflammatory cytokines from mast cells in response to various stimuli.

| Parameter | Assay | Cell Type | Stimulus | Value | Reference |

| IC50 | Histamine release | Dispersed canine skin mast cells | A23187 | 0.7 ± 0.4 µM | |

| IC50 | Histamine release | Dispersed canine skin mast cells | Concanavalin A | 3.2 ± 0.7 µM | |

| IC50 | Histamine release | Dispersed canine skin mast cells | Anti-IgE | 1.5 ± 0.4 µM | |

| Inhibition | Histamine release | LAD2 human mast cells | Substance P | 88% at 50 µM | |

| IC50 | TNF-α release | Human mast cell line (HMC-1) | - | 2.0 ± 0.9 µM | |

| Inhibition | IL-6 release | HMC-1 cells | IL-1 | 80% at 50 µM | |

| Inhibition | IL-8 release | LAD2 human mast cells | Substance P | 80% at 10-50 µM |

This compound has demonstrated the ability to inhibit the migration of key inflammatory cells, such as neutrophils and eosinophils.

| Effect | Assay | Cell Type | Chemoattractant | Observation | Reference |

| Inhibition of chemotaxis | Neutrophil chemotaxis assay | Human neutrophils | PAF | 13–107% inhibition over 0.01–30 µM | |

| Inhibition of chemotaxis | Eosinophil chemotaxis | - | - | This compound exhibits inhibitory effects on eosinophil chemotaxis. |

In Vivo Pharmacology

The dual antihistaminic and anti-PAF effects of this compound have been confirmed in various animal models of allergy and inflammation.

| Model | Species | Effect | ID50 / Dose | Reference |

| Histamine-induced hypotension | Rat | Inhibition | ID50 = 1.4 mg/kg i.v. | |

| PAF-induced hypotension | Rat | Inhibition | ID50 = 0.44 mg/kg i.v. | |

| Histamine-induced bronchoconstriction | Guinea pig | Inhibition | ID50 = 113 µg/kg i.v. | |

| PAF-induced bronchoconstriction | Guinea pig | Inhibition | ID50 = 9.6 µg/kg i.v. | |

| PAF-induced mortality | Mouse | Inhibition | ID50 = 0.31 mg/kg i.v., 3.0 mg/kg p.o. | |

| Endotoxin-induced mortality | Mouse | Inhibition | ID50 = 1.6 mg/kg i.v. | |

| Endotoxin-induced mortality | Rat | Inhibition | ID50 = 0.66 mg/kg i.v. | |

| Histamine- and PAF-induced vascular permeability | Dog | Inhibition at 26h post-dose (1 mg/kg p.o.) | 42% (Histamine), 34% (PAF) |

Experimental Protocols

Histamine-Induced Guinea Pig Ileum Contraction Assay

This assay is a classical method to evaluate the potency of H1 receptor antagonists.

1. Tissue Preparation:

- A male guinea pig (250-500 g) is euthanized.

- The terminal ileum is isolated and placed in oxygenated Tyrode's solution at 37°C.

- The lumen is gently flushed, and the ileum is cut into 2-3 cm segments.

- Threads are tied to each end of the segments.

2. Organ Bath Setup:

- The ileum segment is mounted in an organ bath containing Tyrode's solution, continuously bubbled with carbogen (95% O₂, 5% CO₂) and maintained at 37°C.

- One end is attached to a fixed hook, and the other to an isotonic force transducer.

- A resting tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

- A cumulative concentration-response curve to histamine is established.

- The tissue is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a defined period.

- A second cumulative concentration-response curve to histamine is generated in the presence of this compound.

- The process is repeated with different concentrations of this compound.

4. Data Analysis:

- The dose-response curves for histamine in the absence and presence of this compound are plotted.

- The Schild plot is constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

PAF-Induced Platelet Aggregation Assay

This assay assesses the anti-PAF activity of this compound.

1. Preparation of Platelet-Rich Plasma (PRP):

- Whole blood is collected from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., sodium citrate).

- The blood is centrifuged at a low speed to obtain PRP.

2. Platelet Aggregation Measurement:

- Platelet aggregation is measured using a platelet aggregometer.

- A sample of PRP is placed in the aggregometer cuvette and warmed to 37°C.

- A baseline is established.

- This compound or vehicle is added to the PRP and incubated for a short period.

- PAF is then added to induce platelet aggregation, which is monitored as a change in light transmission.

3. Data Analysis:

- The percentage of platelet aggregation is calculated.

- The IC50 value, the concentration of this compound that inhibits PAF-induced platelet aggregation by 50%, is determined.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a model of allergic inflammation.

Caption: In vivo experimental workflow for this compound.

Toxicological Profile

The preclinical safety evaluation of this compound has demonstrated a favorable toxicological profile. Studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute, Subchronic, and Chronic Toxicity

| Study | Species | Route | Key Findings | NOAEL (No Observed Adverse Effect Level) | Reference |

| 13-week Toxicity | Rat | Oral | Decreased exposure to this compound at high doses due to enzyme induction. | - | |

| 26-week Toxicity | Dog | Oral | Decreased exposure to a metabolite precursor at high doses. | - |

Safety Pharmacology

Safety pharmacology studies have assessed the potential undesirable effects of this compound on vital organ systems.

-

Cardiovascular System: In rats, guinea pigs, and dogs, this compound at doses up to 100 times the clinically recommended dose of 10 mg had no effect on ECG parameters, blood pressure, or pulse rate. No arrhythmias or other cardiovascular complications were observed.

-

Central Nervous System (CNS): this compound is characterized as a non-sedating antihistamine. In mice, doses up to 100 mg/kg p.o. did not alter spontaneous motor activity or prolong barbiturate-induced sleeping time.

-

Respiratory and Gastrointestinal Systems: this compound inhibited gastrointestinal transit in rats at high doses (100 mg/kg p.o.), consistent with its anti-PAF and antihistaminic activity.

Genotoxicity and Carcinogenicity

This compound has been evaluated in a comprehensive battery of genotoxicity and carcinogenicity studies.

| Assay | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | Negative | |

| In vitro Micronucleus Test | Negative | |

| Carcinogenicity Studies (Mouse and Rat) | Non-carcinogenic |

The genotoxicity studies, including the Ames test and an in vitro micronucleus test, were negative, indicating that this compound is not mutagenic or clastogenic. Long-term carcinogenicity studies in mice and rats showed no evidence of tumorigenic potential.

Conclusion

The preclinical data for this compound demonstrate a robust pharmacological profile characterized by potent dual antagonism of histamine H1 and PAF receptors, coupled with a broad spectrum of anti-inflammatory activities. These properties have been consistently demonstrated across a range of in vitro and in vivo models. The toxicological evaluation has established a wide safety margin, with no significant cardiovascular, CNS, genotoxic, or carcinogenic liabilities at clinically relevant exposures. This comprehensive preclinical dataset provides a strong foundation for the clinical use of this compound in the management of allergic disorders.

References

The Genesis of a Dual-Action Antihistamine: A Technical History of Rupatadine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and developmental journey of rupatadine, a second-generation antihistamine distinguished by its dual antagonism of histamine H1 and platelet-activating factor (PAF) receptors. From its synthesis and initial screening to comprehensive preclinical and clinical evaluations, this document provides a detailed chronicle of the scientific endeavors that established this compound as a potent anti-allergic agent.

Discovery and Synthesis

This compound was discovered and developed by the Spanish pharmaceutical company J. Uriach y Cia, S.A.[1][2]. The core chemical structure of this compound is 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.

Several synthetic routes for this compound have been patented and published. A common approach involves the N-alkylation of desloratadine, a key intermediate which is also an active metabolite of loratadine.

Representative Synthetic Scheme

A frequently cited method for the synthesis of this compound involves the reaction of desloratadine with a substituted pyridine derivative. The following scheme illustrates a general pathway:

Preclinical Development

The preclinical development of this compound was pivotal in elucidating its unique dual mechanism of action and establishing its initial safety and efficacy profile.

In Vitro Studies

This compound's affinity for histamine H1 and PAF receptors was a key area of investigation. Radioligand binding assays were employed to quantify this affinity.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| Histamine H1 | [3H]-Pyrilamine | Guinea Pig Cerebellum | 26 |

| PAF | [3H]-WEB-2086 | Rabbit Platelet Membranes | 550 |

Ki: Inhibitory constant, a measure of binding affinity.

Beyond receptor binding, functional assays demonstrated this compound's antagonistic activity.

Table 2: In Vitro Functional Activity of this compound

| Assay | Agonist | Tissue/Cell Type | IC50 (µM) |

| Platelet Aggregation | PAF | Human Platelet-Rich Plasma | 0.68 |

| Histamine-induced Contraction | Histamine | Guinea Pig Ileum | - |

IC50: Half-maximal inhibitory concentration.

This compound was also shown to inhibit the release of inflammatory mediators from mast cells, a critical event in the allergic cascade.

In Vivo Studies

Animal models were instrumental in confirming the anti-allergic and anti-inflammatory properties of this compound observed in vitro.

Table 3: In Vivo Activity of this compound

| Animal Model | Effect Measured | Agonist | ID50 (mg/kg) |

| Guinea Pig | Bronchoconstriction | Histamine | 0.113 (i.v.) |

| Guinea Pig | Bronchoconstriction | PAF | 0.0096 (i.v.) |

| Rat | Hypotension | Histamine | 1.4 (i.v.) |

| Rat | Hypotension | PAF | 0.44 (i.v.) |

ID50: Dose that produces 50% inhibition of the maximal response.

Clinical Development

The clinical development program for this compound was designed to evaluate its efficacy and safety in the treatment of allergic rhinitis and chronic urticaria.

Phase I Studies

Phase I trials in healthy volunteers established the pharmacokinetic profile and safety of single and multiple doses of this compound. These studies demonstrated that this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.75-1 hour. The terminal elimination half-life (t1/2) is around 5.9 hours in adults.

Phase II and III Studies

Numerous multicenter, randomized, double-blind, placebo-controlled studies were conducted to assess the efficacy and safety of this compound in patients with allergic rhinitis and chronic urticaria.

In clinical trials for seasonal and perennial allergic rhinitis, this compound (10 mg once daily) was shown to be significantly more effective than placebo in reducing the Total Nasal Symptom Score (TNSS), which includes sneezing, rhinorrhea, nasal itching, and nasal congestion.

Table 4: Summary of a Representative Phase III Trial in Allergic Rhinitis

| Study Design | Patient Population | Treatment Groups | Primary Endpoint | Key Results |

| Randomized, double-blind, placebo-controlled | Adults with seasonal allergic rhinitis | This compound 10 mg, Placebo | Change from baseline in Total Nasal Symptom Score (TNSS) | This compound significantly reduced TNSS compared to placebo (p < 0.05) |

For chronic idiopathic urticaria (now often referred to as chronic spontaneous urticaria), clinical trials demonstrated that this compound (10 mg and 20 mg once daily) was effective in reducing the mean pruritus score and the mean number of wheals.

Table 5: Summary of a Representative Phase III Trial in Chronic Urticaria

| Study Design | Patient Population | Treatment Groups | Primary Endpoint | Key Results |

| Randomized, double-blind, placebo-controlled | Adults with moderate-to-severe chronic idiopathic urticaria | This compound 10 mg, this compound 20 mg, Placebo | Change from baseline in Mean Pruritus Score | Both this compound 10 mg and 20 mg significantly reduced pruritus scores compared to placebo (p < 0.01) |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

-

Materials:

-

Guinea pig cerebellum membranes (source of H1 receptors)

-

[3H]-Pyrilamine (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the guinea pig cerebellum membrane preparation, [3H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the this compound dilution.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines a method to assess the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

This compound (test compound)

-

Stimulating agent (e.g., antigen for IgE-sensitized cells, compound 48/80)

-

Tyrode's buffer or similar physiological buffer

-

Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

Microplate reader

-

-

Procedure:

-

Culture and sensitize mast cells (if using an IgE-dependent stimulus).

-

Wash the cells and resuspend them in buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with the degranulating agent.

-

After a defined incubation period (e.g., 30 minutes), centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

To determine total β-hexosaminidase release, lyse a set of unstimulated cells with a detergent (e.g., Triton X-100).

-

Add the β-hexosaminidase substrate to the supernatants and lysates.

-

Incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release and determine the inhibitory effect of this compound.

-

Signaling Pathways and Developmental Workflow

Dual Antagonism of H1 and PAF Receptors

Drug Discovery and Development Workflow

Conclusion

The development of this compound represents a significant advancement in the management of allergic disorders. Its discovery as a dual antagonist of both histamine H1 and PAF receptors provided a novel therapeutic approach. A rigorous preclinical and clinical development program has established its efficacy and safety for the treatment of allergic rhinitis and chronic urticaria. This technical guide has provided a comprehensive overview of the key milestones and scientific data that have defined the history of this compound as a valuable anti-allergic agent.

References

Synthesis and Characterization of Novel Rupatadine Analogues and Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Rupatadine is a second-generation antihistamine distinguished by its dual mechanism of action, acting as a potent antagonist for both the histamine H1 receptor and the platelet-activating factor (PAF) receptor.[1][2] This dual activity makes it a valuable therapeutic agent for allergic rhinitis and urticaria, as both histamine and PAF are key mediators in allergic and inflammatory responses.[3][4] The development of novel analogues and derivatives of this compound is a promising avenue for discovering new chemical entities with improved potency, selectivity, pharmacokinetic profiles, or novel therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound analogues. It is intended to serve as a resource for researchers engaged in the design and development of new antiallergic and anti-inflammatory agents based on the this compound scaffold.

Core Synthetic Strategies for the this compound Scaffold

The synthesis of this compound and its analogues generally involves the construction of the tricyclic core, followed by the introduction of the piperidinylidene moiety and, finally, the N-alkylation with the substituted pyridine component. Several synthetic routes have been reported, primarily in the patent literature. A generalized workflow for the synthesis is presented below.

Experimental Protocols: Synthesis of this compound and a Novel Saturated Analogue

The following protocols are based on procedures described in the scientific literature and patents. They provide a template for the synthesis of this compound and can be adapted for the preparation of novel analogues.

Protocol 1: Synthesis of this compound Fumarate

This protocol describes a common method for the N-alkylation of desloratadine to form this compound, followed by salt formation.

Step 1: N-Alkylation to form this compound (Free Base)

-

Reaction Setup: In a suitable reaction vessel, dissolve desloratadine (1 equivalent) in an appropriate organic solvent such as toluene.

-

Reagent Addition: Add 3-chloromethyl-5-methylpyridine hydrochloride (1-1.2 equivalents), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of a base (e.g., sodium hydroxide).

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude this compound free base. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of this compound Fumarate

-

Dissolution: Dissolve the purified this compound free base in a suitable solvent, such as ethanol or acetone.

-

Acid Addition: Add a solution of fumaric acid (1 equivalent) in ethanol to the this compound solution with stirring.

-

Crystallization: Stir the mixture at room temperature to allow for the precipitation of this compound fumarate. The crystallization process can be aided by cooling the mixture.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound fumarate.

Protocol 2: Synthesis of a Saturated this compound Analogue (Compound 48)

This protocol describes the synthesis of a novel this compound analogue where the pyridine ring is replaced by a 3-azabicyclo[3.1.1]heptane moiety, which has been shown to improve physicochemical properties.[5]

Step 1: Amide Coupling

-

Reaction Setup: Dissolve N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1 equivalent) and the desloratadine scaffold (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

-

Reagent Addition: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with aqueous HCl, aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate the organic phase and purify the resulting amide intermediate by flash chromatography.

Step 2: Reduction of the Amide

-

Reaction Setup: In a flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of the amide intermediate from the previous step in THF dropwise to the LiAlH4 suspension at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the saturated this compound analogue as a free base.

Characterization of this compound Analogues

The structural integrity and purity of newly synthesized this compound analogues must be confirmed through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound and to quantify any impurities.

-

Typical Conditions:

-

Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 6.0) and an organic solvent like methanol or acetonitrile.

-

Detection: UV detection at a wavelength of around 264 nm is suitable for the this compound scaffold.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized analogue.

-

Technique: Electrospray ionization (ESI) is a common method for analyzing this compound and its derivatives. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed chemical structure of the synthesized analogue.

-

Techniques:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Solvents: Deuterated solvents such as DMSO-d6 or CDCl3 are commonly used.

Biological Evaluation

The biological activity of novel this compound analogues is primarily assessed through their binding affinity and functional antagonism at the histamine H1 and PAF receptors.

Protocol 3: Histamine H1 Receptor Binding Assay

-

Principle: A radioligand binding assay to determine the affinity of the test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.

-

Materials:

-

Membrane preparations from cells expressing the human H1 receptor.

-

Radioligand: [³H]-mepyramine.

-

Test compounds (this compound analogues).

-

Assay buffer.

-

-

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-mepyramine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Protocol 4: PAF Receptor Binding Assay

-

Principle: Similar to the H1 receptor binding assay, this assay measures the affinity of the test compound for the PAF receptor.

-

Materials:

-

Platelet membranes (e.g., from rabbit platelets).

-

Radioligand: [³H]-WEB-2086 or a similar PAF antagonist.

-

Test compounds.

-

Assay buffer.

-

-

Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of PAF receptor-containing membranes and a PAF-specific radioligand.

Data Presentation: Quantitative Analysis of this compound and Analogues

The following tables summarize the available quantitative data for this compound and a novel analogue.

Table 1: Biological Activity of this compound

| Parameter | Receptor/Assay | Value | Species/System |

| Ki(app) | H1 Receptor ([³H]-pyrilamine binding) | 0.10 µM | Guinea Pig Cerebellum |

| Ki(app) | PAF Receptor ([³H]WEB-2086 binding) | 0.55 µM | Rabbit Platelet Membranes |

| pA2 | Histamine-induced guinea pig ileum contraction | 9.29 ± 0.06 | Guinea Pig |

| pA2 | PAF-induced platelet aggregation | 6.68 ± 0.08 | Washed Rabbit Platelets |

| IC50 | PAF-induced platelet aggregation | 0.68 µM | Human Platelet-Rich Plasma |

Data sourced from

Table 2: Physicochemical Properties of this compound vs. Saturated Analogue 48

| Compound | Solubility (µM in PBS, pH 7.4) | clogP | logD (7.4) | Metabolic Stability (t½, min in HLM) |

| This compound | 29 | >4.5 | >4.5 | 3.2 |

| Analogue 48 | 365 | 3.8 | 3.8 | 35.7 |

Data sourced from

Signaling Pathways

This compound exerts its effects by blocking the signaling pathways initiated by histamine and PAF binding to their respective G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a GPCR that primarily couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

The PAF receptor is also a GPCR that couples to Gq/11 and Gi proteins. The Gq-mediated pathway is similar to that of the H1 receptor, leading to PLC activation. The Gi-mediated pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

Conclusion and Future Perspectives

The development of novel this compound analogues presents a significant opportunity to refine the therapeutic properties of this dual-action antihistamine. By modifying the tricyclic core, the piperidinylidene linker, or the N-pyridylmethyl substituent, researchers can explore the structure-activity relationships that govern potency, selectivity, and pharmacokinetic parameters. The synthetic protocols, characterization methods, and biological assays detailed in this guide provide a framework for the systematic investigation of new chemical entities. Future work in this area may lead to the discovery of next-generation antihistamines with superior efficacy and safety profiles for the treatment of a broad range of allergic and inflammatory disorders.

References

In Vitro Investigation of Rupatadine's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rupatadine, a second-generation antihistamine, exhibits a dual mechanism of action by antagonizing both histamine H1 and platelet-activating factor (PAF) receptors.[1][2][3] This dual activity underlies its potent anti-inflammatory and anti-allergic effects, which have been extensively characterized through a variety of in vitro studies. This technical guide provides a comprehensive overview of the key in vitro experiments that have elucidated the anti-inflammatory properties of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of signaling pathways and experimental workflows to support further research and development in this area.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory effects extend beyond simple receptor antagonism. In vitro studies have demonstrated its ability to modulate key inflammatory processes, including:

-

Inhibition of Mast Cell Degranulation: this compound effectively inhibits the release of pre-formed mediators, such as histamine, from mast cells upon immunological and non-immunological stimulation.[4][5]

-

Suppression of Pro-inflammatory Cytokine and Chemokine Production: The compound has been shown to reduce the synthesis and release of a wide range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-6, IL-8, IL-10, IL-13), and vascular endothelial growth factor (VEGF), from various cell types, including mast cells and human umbilical vein endothelial cells (HUVEC).

-

Antagonism of Platelet-Activating Factor (PAF): this compound competitively inhibits the binding of PAF to its receptor, thereby blocking PAF-induced inflammatory responses such as platelet aggregation and neutrophil chemotaxis.

-

Modulation of Inflammatory Signaling Pathways: Evidence suggests that this compound can interfere with key intracellular signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

-

Inhibition of Eosinophil Chemotaxis: this compound has been demonstrated to inhibit the migration of eosinophils, a key cell type involved in late-phase allergic inflammation.

Quantitative Analysis of this compound's In Vitro Anti-Inflammatory Activity

The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of this compound's potency in different experimental models.

Table 1: Inhibition of Mast Cell Mediator Release by this compound

| Cell Type | Stimulus | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |

| HMC-1 | IL-1 | IL-6 | 10 µM | 22% | |

| HMC-1 | IL-1 | IL-6 | 25 µM | 54% | |

| HMC-1 | IL-1 | IL-6 | 50 µM | 77-80% | |

| LAD2 | Substance P | Histamine | 10-50 µM | 88% | |

| LAD2 | Substance P | IL-8 | 10-50 µM | 80% | |

| LAD2 | Substance P | VEGF | 10-50 µM | 73% | |

| Human Cord Blood-Derived Mast Cells | IgE/anti-IgE | IL-6, IL-8, IL-10, IL-13, TNF-α | 10-50 µM | Significant Inhibition | |

| Dispersed Canine Skin Mast Cells | A23187 | Histamine | - | IC50: 0.7 µM | |

| Dispersed Canine Skin Mast Cells | Concanavalin A | Histamine | - | IC50: 3.2 µM | |

| Dispersed Canine Skin Mast Cells | Anti-IgE | Histamine | - | IC50: 1.5 µM | |

| HMC-1 | - | TNF-α | - | IC50: 2.0 µM | |

| LAD2 | PAF | β-hexosaminidase | 5 µM | Inhibition observed | |

| LAD2 | PAF | β-hexosaminidase | 10 µM | Inhibition observed | |

| LAD2 | PAF | Histamine | 1-10 µM | Inhibition observed | |

| Human Lung Mast Cells | PAF | Degranulation | 10 µM | Inhibition observed |

Table 2: PAF Antagonist Activity of this compound

| Experimental Model | Parameter | This compound IC50 | Reference |

| Washed Rabbit Platelet Aggregation | PAF-induced Aggregation | 0.2 µM | |

| Human Platelet-Rich Plasma | PAF-induced Aggregation | 0.68 µM |

Table 3: Inhibition of Other Inflammatory Parameters by this compound

| Cell Type/Model | Parameter | This compound IC50 | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Histamine-induced IL-6 and IL-8 secretion | Lowest among tested antihistamines | |

| Human Neutrophils | PAF- and LTB4-induced Chemotaxis | More effective than other antihistamines |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.

Mast Cell Mediator Release Assay

Objective: To determine the inhibitory effect of this compound on the release of histamine and pro-inflammatory cytokines from mast cells.

Materials:

-

Human Mast Cell Lines (e.g., HMC-1, LAD2) or primary human mast cells (e.g., cord blood-derived).

-

Cell culture medium (e.g., DMEM, StemPro-34).

-

This compound stock solution.

-

Stimulating agents (e.g., Interleukin-1 (IL-1), Substance P, IgE/anti-IgE, A23187, Concanavalin A, PAF).

-

ELISA kits for histamine, IL-6, IL-8, TNF-α, etc.

-

β-hexosaminidase assay reagents.

Procedure:

-

Cell Culture: Culture mast cells according to standard protocols.

-

Pre-incubation: Seed the cells in appropriate well plates and pre-incubate with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 10 minutes to 24 hours).

-

Stimulation: Add the chosen stimulus to induce mediator release.

-

Incubation: Incubate for a period appropriate for the mediator being measured (e.g., 15-30 minutes for histamine, 3-24 hours for cytokines).

-

Supernatant Collection: Centrifuge the plates and collect the supernatant.

-

Mediator Quantification: Measure the concentration of the released mediators in the supernatant using specific ELISA kits or enzymatic assays (e.g., β-hexosaminidase assay).

-

Data Analysis: Calculate the percentage inhibition of mediator release by this compound compared to the vehicle control. Determine IC50 values where possible.

Platelet Aggregation Assay

Objective: To assess the PAF-antagonistic activity of this compound by measuring its effect on PAF-induced platelet aggregation.

Materials:

-

Washed rabbit platelets or human platelet-rich plasma.

-

Platelet aggregometer.

-

This compound stock solution.

-

Platelet-Activating Factor (PAF).

-

Aggregation buffer.

Procedure:

-

Platelet Preparation: Prepare washed rabbit platelets or human platelet-rich plasma.

-

Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control in the aggregometer cuvette at 37°C.

-

Stimulation: Add PAF to induce platelet aggregation.

-

Measurement: Monitor and record the change in light transmission, which corresponds to the degree of platelet aggregation, using the aggregometer.

-

Data Analysis: Determine the concentration of this compound that inhibits PAF-induced platelet aggregation by 50% (IC50).

Eosinophil Chemotaxis Assay

Objective: To evaluate the effect of this compound on eosinophil migration in response to a chemoattractant.

Materials:

-

Isolated human eosinophils.

-

Chemotaxis chamber (e.g., modified Boyden chamber).

-

Polycarbonate filters (e.g., 5-µm pore size).

-

This compound stock solution.

-

Chemoattractant (e.g., PAF, LTB4, eotaxin).

-

Assay buffer (e.g., Gey's medium).

-

Microscope for cell counting.

Procedure:

-

Cell Preparation: Isolate eosinophils from human peripheral blood.

-

Chamber Setup: Place the chemoattractant in the lower compartment of the chemotaxis chamber and the eosinophil suspension, pre-incubated with this compound or vehicle, in the upper compartment, separated by a filter.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.

-

Cell Staining and Counting: After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter. Count the number of migrated cells under a microscope.

-

Data Analysis: Compare the number of migrated cells in the presence of this compound to the vehicle control to determine the percentage inhibition of chemotaxis.

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through its interaction with specific signaling pathways.

Dual Antagonism of H1 and PAF Receptors

The primary mechanism of this compound involves the simultaneous blockade of histamine H1 and PAF receptors on target cells. This dual antagonism prevents the downstream signaling initiated by histamine and PAF, which includes G-protein activation, leading to the generation of second messengers and subsequent cellular responses like increased vascular permeability, smooth muscle contraction, and cellular activation.

References

- 1. This compound: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 4. In vitro inhibitory effect of this compound on histamine and TNF-alpha release from dispersed canine skin mast cells and the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Rupatadine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical data for rupatadine, a second-generation antihistamine with a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.[1][2] The following sections detail its pharmacokinetic profile across various species, its pharmacodynamic activity in numerous in vitro and in vivo models, and the experimental protocols used to derive these data.

Preclinical Pharmacokinetics (PK)

This compound undergoes extensive preclinical evaluation in several species to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Following oral administration, this compound is rapidly absorbed.[3] It exhibits high plasma protein binding and is widely distributed throughout tissues.

-

Plasma Protein Binding : this compound is highly bound to plasma proteins, with binding rates of 98-99% observed consistently across preclinical species like rats and dogs, as well as in humans.[4][5]

-

Bioavailability : Oral bioavailability was found to be variable, ranging from 15–52% in rats and 52–64% in dogs.

-

Tissue Distribution : Studies using radiolabeled this compound in rats showed rapid and wide distribution into tissues, with no evidence of accumulation in heart tissue. In mice, after intravenous administration, this compound showed predominant accumulation in the liver and kidneys at early time points, with minimal retention after 60 minutes.

This compound is extensively metabolized, primarily by the cytochrome P450 system, before excretion.

-

Metabolic Pathways : The primary enzyme responsible for this compound's metabolism is CYP3A4. Other isoenzymes like CYP2C9, CYP2C19, and CYP2D6 are involved to a lesser degree. Key biotransformation pathways include oxidation, N-dealkylation, and hydroxylation. Several active metabolites are produced, including desloratadine and various hydroxylated forms of desloratadine, which may contribute to its long duration of action.

-

Excretion : Unchanged this compound is found in only insignificant amounts in urine and feces, indicating extensive presystemic metabolism. It is excreted mainly in the bile.

The following table summarizes key pharmacokinetic parameters for this compound in various preclinical models.

| Parameter | Species | Route | Dose | Value | Reference |

| Bioavailability | Rat | PO | N/A | 15 - 52% | |

| Dog | PO | N/A | 52 - 64% | ||

| Plasma Protein Binding | Rat, Dog | N/A | N/A | 98 - 99% | |

| Clearance | Mouse | IV | 10 mg/kg | Rapid (undetectable after 180 min) | |

| Linearity | N/A | PO | 10 - 40 mg | Linear pharmacokinetics observed |

Preclinical Pharmacodynamics (PD)

This compound's pharmacodynamic profile is characterized by its potent and selective dual antagonism of histamine H1 and PAF receptors.

A range of in vitro assays have been used to quantify this compound's receptor binding affinity and functional antagonism.

-

Histamine H1 Receptor Antagonism : this compound demonstrates high affinity for the H1 receptor. In competitive binding assays using [3H]-pyrilamine in guinea pig cerebellum membranes, it showed a Ki of 100 nM. In functional assays, it potently inhibited histamine-induced contractions of guinea pig ileum.

-

PAF Receptor Antagonism : this compound competitively inhibits PAF-induced platelet aggregation. Its binding affinity to the PAF receptor was determined using [3H]WEB-2086 binding to rabbit platelet membranes.

-

Anti-Inflammatory Effects : Beyond receptor antagonism, this compound inhibits the degranulation of mast cells and the release of cytokines like TNF-α from human mast cells and monocytes. It also inhibits the chemotaxis of eosinophils.

The table below summarizes the key in vitro pharmacodynamic data.

| Assay | Target/Model | Parameter | Value | Reference |

| H1 Receptor Binding | Guinea Pig Cerebellum | Ki (app) | 26 nM | |

| Human H1 Receptor | pKi | 8.4 | ||

| H1 Functional Antagonism | Guinea Pig Ileum Contraction | pA2 | 9.29 | |

| ³H-mepyramine Displacement | IC50 | 3.8 nM | ||

| PAF Receptor Binding | Rabbit Platelet Membranes | Ki (app) | 550 nM | |

| PAF Functional Antagonism | Rabbit Washed Platelets | pA2 | 6.68 | |

| Human Platelet-Rich Plasma | IC50 | 0.68 µM | ||

| Rabbit Washed Platelets | IC50 | 0.20 µM |

The dual antihistaminic and anti-PAF activity of this compound has been confirmed in multiple animal models.

-

Antihistamine Effects : this compound effectively inhibits histamine-induced physiological responses. This includes the inhibition of hypotension in rats and bronchoconstriction in guinea pigs. Its long duration of action is demonstrated by sustained inhibition of histamine-induced vascular permeability in dogs for over 24 hours.

-

Anti-PAF Effects : Similarly, this compound shows potent, dose-dependent inhibition of PAF-induced effects. It is more potent at inhibiting PAF-induced hypotension and bronchoconstriction than histamine-induced effects. It also significantly reduces PAF-induced mortality in mice.

The following table summarizes key in vivo pharmacodynamic data.

| Model | Species | Effect Measured | Route | Parameter | Value | Reference |

| Histamine Challenge | Rat | Hypotension | IV | ID50 | 1.4 mg/kg | |

| Guinea Pig | Bronchoconstriction | IV | ID50 | 113 µg/kg | ||

| Dog | Vascular Permeability | PO | % Inhibition | 42% at 26h (1 mg/kg) | ||

| PAF Challenge | Rat | Hypotension | IV | ID50 | 0.44 mg/kg | |

| Guinea Pig | Bronchoconstriction | IV | ID50 | 9.6 µg/kg | ||

| Mouse | Mortality | IV | ID50 | 0.31 mg/kg | ||

| Mouse | Mortality | PO | ID50 | 3.0 mg/kg | ||

| Dog | Vascular Permeability | PO | % Inhibition | 34% at 26h (1 mg/kg) | ||

| Endotoxin Challenge | Mouse | Mortality | IV | ID50 | 1.6 mg/kg | |

| Rat | Mortality | IV | ID50 | 0.66 mg/kg |

Key Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

-

Objective : To determine the binding affinity (Ki) of this compound for H1 and PAF receptors.

-

H1 Receptor Assay :

-

Tissue Preparation : Membranes are prepared from guinea pig cerebellum.

-

Radioligand : [³H]-pyrilamine is used as the specific H1 receptor radioligand.

-

Incubation : Tissue membranes are incubated with the radioligand and varying concentrations of this compound.

-

Detection : The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis : The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

-

PAF Receptor Assay :

-

Tissue Preparation : Membranes are prepared from rabbit platelets.

-

Radioligand : [³H]WEB-2086, a known PAF antagonist, is used as the radioligand.

-

Procedure : The protocol follows the same principles as the H1 receptor assay.

-

-

Objective : To determine the in vivo potency (ID50) of this compound in inhibiting histamine- or PAF-induced hypotension.

-

Animal Model : Normotensive rats (e.g., Sprague-Dawley) are used.

-

Procedure :

-

Animals are anesthetized and a catheter is inserted into a carotid artery to monitor blood pressure.

-

A stable baseline blood pressure is recorded.

-

This compound or its vehicle is administered intravenously (IV).

-

After a set period, the animal is challenged with an IV bolus of histamine or PAF to induce a hypotensive response.

-

The change in blood pressure is measured.

-